Importazole

描述

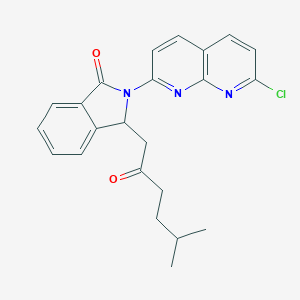

伊卟唑是一种小分子抑制剂,专门针对转运受体 importin-β。它是一种细胞渗透性化合物,可破坏 importin-β 介导的核输入过程。 这种化合物因其在抑制 RanGTP 与 importin-β 之间相互作用中的作用而被广泛研究,而这种相互作用对于蛋白质的核输入至关重要 .

科学研究应用

伊卟唑在科学研究中有着广泛的应用,特别是在细胞生物学、分子生物学和癌症研究领域:

细胞生物学: 伊卟唑用于研究蛋白质的核输入以及 importin-β 在细胞过程中的作用。

分子生物学: 它有助于理解 RanGTP/importin-β 途径及其在各种细胞功能中的影响。

作用机制

伊卟唑通过特异性抑制 importin-β 的功能发挥作用。它改变 RanGTP 与 importin-β 之间的相互作用,阻止依赖该途径的蛋白质的核输入。 这种抑制导致纺锤体组装、染色体联会和其他有丝分裂过程的缺陷 .

类似化合物:

雷帕霉素: CRM1 介导的核输出抑制剂。

伊维菌素: 以其抑制 importin-α/β 介导的核输入的作用而闻名。

米非司酮: 通过靶向不同途径影响核输入。

伊卟唑的独特性: 伊卟唑在其对 importin-β 的特异性抑制方面是独一无二的,不会影响其他核转运途径。 这种特异性使其成为剖析 importin-β 在各种细胞过程中的作用的宝贵工具 .

准备方法

合成路线和反应条件: 伊卟唑通过一系列化学反应合成,涉及形成 2,4-二氨基喹唑啉核心。合成路线通常包括以下步骤:

- 形成喹唑啉环。

- 在 2 和 4 位引入氨基。

- 最终修饰以获得所需的化学结构 .

工业生产方法: 虽然伊卟唑的具体工业生产方法没有得到广泛记录,但合成通常遵循标准的有机化学方案,确保高纯度和产率。 该化合物通常以冻干粉末形式供应,可以重悬于二甲基亚砜 (DMSO) 中,用于各种应用 .

化学反应分析

反应类型: 伊卟唑在其合成过程中主要经历取代反应。它被设计成在生理条件下稳定,使其适用于生物学研究。

常用试剂和条件:

试剂: 伊卟唑合成中常用的试剂包括胺、醛和各种催化剂。

主要产物: 这些反应的主要产物是伊卟唑本身,其特征在于其 2,4-二氨基喹唑啉结构。 该化合物被提纯以达到高纯度(>97%),用于研究目的 .

相似化合物的比较

Leptomycin B: An inhibitor of CRM1-mediated nuclear export.

Ivermectin: Known for its role in inhibiting importin-α/β-mediated nuclear import.

Mifepristone: Affects nuclear import by targeting different pathways.

Uniqueness of Importazole: this compound is unique in its specific inhibition of importin-β without affecting other nuclear transport pathways. This specificity makes it a valuable tool for dissecting the roles of importin-β in various cellular processes .

属性

IUPAC Name |

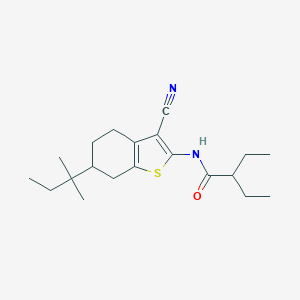

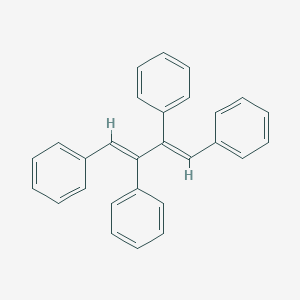

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJEZIGDHFJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Importazole?

A1: this compound specifically inhibits the function of importin-β, a key protein involved in nuclear transport. [, ]

Q2: How does this compound interact with importin-β?

A2: this compound disrupts the interaction between importin-β and RanGTP, a small GTPase essential for cargo release in the nucleus. This disruption likely occurs through alteration of the importin-β interaction with RanGTP rather than direct destabilization of the complex. [, ]

Q3: What are the downstream consequences of this compound inhibiting importin-β function?

A3: this compound primarily blocks importin-β-mediated nuclear import, hindering the transport of cargo proteins into the nucleus. This blockage has been observed in both Xenopus egg extracts and cultured cells. [, ] It does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export, indicating specificity for the importin-β pathway. [, ]

Q4: What are the specific effects of this compound on mitosis?

A4: this compound interferes with the release of importin-β cargo during mitosis, leading to defects in spindle assembly, including both predicted and novel defects. [, ] This highlights the importance of the Ran/importin-β pathway for proper mitotic spindle formation.

Q5: Beyond mitosis, what other cellular processes are affected by this compound?

A5: this compound has been shown to inhibit rotavirus replication by disrupting importin-β1 function, a host factor crucial for the virus life cycle. [] Additionally, it inhibits Anaplasma phagocytophilum growth by interfering with the importin-α/β, RanGTP-dependent pathway used by the bacterial effector protein AnkA for nuclear entry. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound is a 2,4-diaminoquinazoline with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. []

Q7: What is known about the stability of this compound under different conditions?

A7: While specific stability data is limited in the provided research, this compound's efficacy in various experimental settings, including in vitro and in vivo studies, suggests it possesses sufficient stability for those applications.

Q8: Has the structure-activity relationship of this compound been investigated?

A8: Yes, researchers developed analogs of this compound to potentially improve its potency and specificity for inhibiting RanGTP/importin-β function. [] While some analogs displayed activity against nucleocytoplasmic transport and mitotic spindle assembly, none demonstrated significantly greater potency than this compound. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: this compound has been extensively studied in Xenopus egg extracts and various cultured cell lines, including HeLa cells, human head and neck squamous cell carcinoma (HNSCC) cell lines, and chronic myeloid leukemia (CML) cell lines. [, , , ]

Q10: What are the observed effects of this compound in these in vitro models?

A10: In vitro, this compound effectively disrupts nuclear import, impairs spindle assembly, inhibits rotavirus replication, blocks Anaplasma phagocytophilum growth, enhances radiosensitivity in HNSCC cells, and reduces proliferation in CML cells. [1-4, 9]

Q11: Has this compound been tested in in vivo models?

A11: Yes, this compound demonstrated antirotavirus activity in mice, reducing viral shedding in stool, decreasing viral protein expression in the small intestine, and promoting restoration of damaged intestinal villi. [] It has also been tested in mouse models of prostate cancer, showing an inhibitory effect on tumor growth when combined with agonistic anti-human DR5 antibody treatment. []

Q12: Are there known mechanisms of resistance to this compound?

A12: While specific resistance mechanisms have not been extensively characterized, the research indicates that the androgen receptor splice variant AR-V7, found in docetaxel-resistant prostate cancer cells, does not rely on the importin-β pathway for nuclear localization and is therefore insensitive to this compound. [] This suggests potential limitations for this compound in targeting AR-V7-driven cancers.

Q13: What is the safety profile of this compound?

A13: The provided research primarily focuses on the mechanism of action and efficacy of this compound. While in vivo studies in mice suggest a certain level of tolerability at effective doses, further research is needed to fully characterize its safety profile and potential toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)